molecular formula C12H15N3O4 B6451155 4-{[1-(2-methoxyacetyl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2640842-53-9

4-{[1-(2-methoxyacetyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No. B6451155
CAS RN: 2640842-53-9
M. Wt: 265.26 g/mol
InChI Key: ZIELFBDSWQZSHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(2-methoxyacetyl)azetidin-3-yl]oxy}pyridine-2-carboxamide (4-MAZC) is an organic compound belonging to the class of heterocyclic compounds. It is a structural analog of the amino acid glycine, and is part of the pyridine-2-carboxamide family of compounds. 4-MAZC has been studied for its potential use in a wide range of scientific research applications, including drug design, enzyme inhibition, and molecular modeling. This compound has been studied for its ability to interact with various proteins and enzymes, as well as its potential for use as a drug target.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The azetidine ring in this compound serves as a pharmacophore subunit, making it valuable for designing novel drugs. Researchers explore its potential as a scaffold for developing new pharmaceutical agents. By modifying the substituents on the pyridine and azetidine rings, scientists can create derivatives with specific biological activities .

properties

IUPAC Name

4-[1-(2-methoxyacetyl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-18-7-11(16)15-5-9(6-15)19-8-2-3-14-10(4-8)12(13)17/h2-4,9H,5-7H2,1H3,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIELFBDSWQZSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CC(C1)OC2=CC(=NC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(2-Methoxyacetyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

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